6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine
Overview
Description
6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine, commonly known as CMPMA, is an organic compound that is widely used in the scientific research fields. CMPMA is an amine-containing compound that is synthesized from the reaction of 4-chlorophenylmethyl chloride and 2-methylpyrimidine. It is used in a variety of research applications, including biochemical and physiological studies, due to its unique properties and structure.
Scientific Research Applications
Medicine: Potential Therapeutic Agent Development
This compound, due to its structural uniqueness, could be a candidate for the development of new therapeutic agents. Its molecular framework might allow it to interact with various biological targets, potentially leading to the discovery of novel treatments for diseases. However, specific applications in medicine are not well-documented, indicating a need for further research in this area .
Agriculture: Pesticide and Herbicide Chemistry
In agriculture, compounds like 6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine may serve as precursors or active ingredients in the synthesis of pesticides or herbicides. Their ability to be modified chemically allows for the creation of substances that can target specific pests or weeds without harming crops .
Material Science: Synthesis of Advanced Materials
The chemical structure of this compound suggests potential utility in material science, particularly in the synthesis of advanced materials. Its derivatives could be used to create novel polymers or coatings with specific properties, such as increased durability or resistance to environmental stressors .
Environmental Science: Pollutant Degradation Studies
Environmental science could benefit from studying this compound in the context of pollutant degradation. Understanding its breakdown products and environmental fate could inform the development of better waste management practices and environmental remediation strategies .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine could be explored for its potential as an enzyme inhibitor. By studying its interaction with enzymes, researchers can gain insights into enzyme function and regulation, which is crucial for understanding various biological processes and diseases .
Pharmacology: Drug Interaction and Efficacy Analysis
Pharmacologically, this compound could be investigated for its drug interaction potential. It might influence the efficacy and metabolism of other drugs, which is an important consideration in drug design and personalized medicine .
properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRQGEMXVFBEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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